6-(naphthalen-2-ylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
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Overview
Description
6-(naphthalen-2-ylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is an organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a naphthalene ring system fused with a naphthyridine moiety, which is further functionalized with a sulfonyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(naphthalen-2-ylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene sulfonyl chloride, which is then reacted with a suitable naphthyridine derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and catalysts like triethylamine to facilitate the sulfonylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(naphthalen-2-ylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce tetrahydronaphthyridine derivatives. Substitution reactions can lead to a variety of sulfonyl-substituted naphthyridines .
Scientific Research Applications
6-(naphthalen-2-ylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-(naphthalen-2-ylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The naphthyridine moiety may also interact with nucleic acids, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Naphthalene sulfonamides: These compounds share the sulfonyl-naphthalene structure but differ in the attached functional groups.
Naphthyridine derivatives: Compounds with similar naphthyridine cores but different substituents.
Sulfonyl hydrazides: These compounds contain sulfonyl groups attached to hydrazine moieties.
Uniqueness
6-(naphthalen-2-ylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is unique due to its combined naphthalene and naphthyridine structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-naphthalen-2-ylsulfonyl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-18-8-6-15-12-20(10-9-17(15)19-18)24(22,23)16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11H,9-10,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWZUTOXFRHXOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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